This reaction utilizes tert-Butyl diethylphosphonoacetate as a carbanion precursor to form carbon-carbon double bonds. This approach has been employed in the synthesis of potential antitumor agents, such as hydroxymethylated dihydroxyvitamin D3 analogs [].
This method involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and tert-Butyl diethylphosphonoacetate, mediated by a catalyst, to form a substituted olefin. This approach has been used for the efficient synthesis of the DPP4 inhibitor, ABT-341 [].
These are molecules that mimic the structure and function of naturally occurring phosphorylated peptides. By incorporating tert-Butyl diethylphosphonoacetate into their structure, researchers can create prodrugs that target specific protein domains, such as the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) [].
This reaction utilizes tert-Butyl diethylphosphonoacetate and a bicyclic triaminophosphine catalyst to form various unsaturated functional groups from aldehydes and ketones [].
These molecules have been studied for their potential as human histone deacetylase (HDAC) inhibitors, enzymes involved in gene regulation. tert-Butyl diethylphosphonoacetate serves as a key starting material in their synthesis [].
While not as extensively studied as its applications in organic synthesis, tert-Butyl diethylphosphonoacetate has also been investigated for its potential in other areas of scientific research, including:
tert-Butyl diethylphosphonoacetate is an organophosphorus compound with the chemical formula C₁₄H₃₁O₄P. It features a tert-butyl group and two ethyl groups attached to a phosphonate moiety. This compound is typically encountered as a colorless liquid and is recognized for its ability to act as a nucleophile in various
t-BDPA can irritate the skin and eyes. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [1].
The information provided is for informational purposes only and should not be construed as a substitute for proper safety training and protocols.
Research indicates that tert-Butyl diethylphosphonoacetate exhibits biological activities that may be beneficial in medicinal chemistry. Notably, it has been explored for its potential as a precursor in the synthesis of human histone deacetylase inhibitors . Such inhibitors are of interest due to their roles in regulating gene expression and their potential therapeutic applications in cancer treatment.
Several methods exist for synthesizing tert-Butyl diethylphosphonoacetate:
tert-Butyl diethylphosphonoacetate serves multiple roles in organic synthesis:
tert-Butyl diethylphosphonoacetate shares similarities with other organophosphorus compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl Phosphonoacetate | Two ethyl groups attached to phosphonate | Commonly used in various organic reactions |
Triethyl Phosphate | Three ethyl groups attached to phosphate | Often used as a solvent and reagent |
Methyl Phosphonoacetate | Methyl group instead of tert-butyl | Less sterically hindered, leading to different reactivity patterns |
The unique combination of a tert-butyl group with two ethyl groups in tert-Butyl diethylphosphonoacetate enhances its steric properties and reactivity compared to these similar compounds.
Irritant